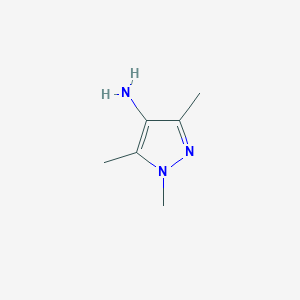







|
REACTION_CXSMILES
|
[N+:1]([C:4]1[C:5]([CH3:11])=[N:6][N:7]([CH3:10])[C:8]=1[CH3:9])([O-])=O>[Ni].N>[NH2:1][C:4]1[C:5]([CH3:11])=[N:6][N:7]([CH3:10])[C:8]=1[CH3:9]
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1C(=NN(C1C)C)C
|
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Ni]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
N
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
FILTRATION
|
|
Details
|
The catalyst was filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
the solution concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
leaving a residue that
|
|
Type
|
CUSTOM
|
|
Details
|
was triturated several times with ethyl ether
|
|
Type
|
CONCENTRATION
|
|
Details
|
The decanted solvent was concentrated to dryness
|
|
Type
|
CUSTOM
|
|
Details
|
leaving a pale red solid
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
NC=1C(=NN(C1C)C)C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |